2-(Thian-4-yl)acetic acid
CAS No.: 137103-09-4
Cat. No.: VC21294286
Molecular Formula: C7H12O2S
Molecular Weight: 160.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137103-09-4 |
|---|---|
| Molecular Formula | C7H12O2S |
| Molecular Weight | 160.24 g/mol |
| IUPAC Name | 2-(thian-4-yl)acetic acid |
| Standard InChI | InChI=1S/C7H12O2S/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9) |
| Standard InChI Key | TXNUYSZERASPCT-UHFFFAOYSA-N |
| SMILES | C1CSCCC1CC(=O)O |
| Canonical SMILES | C1CSCCC1CC(=O)O |
Introduction
Chemical Identity and Properties
Basic Identification
2-(Thian-4-yl)acetic acid is an organic compound with the molecular formula C₇H₁₂O₂S and a molecular weight of 160.24 g/mol . It is cataloged with the CAS Registry Number 137103-09-4, which serves as its unique identifier in chemical databases and literature . The compound is also registered with additional identifiers that facilitate its tracking and reference in scientific research as detailed in Table 1.
Table 1: Chemical Identifiers of 2-(Thian-4-yl)acetic acid
| Identifier Type | Value |
|---|---|
| CAS Number | 137103-09-4 |
| Chemical Formula | C₇H₁₂O₂S |
| Molecular Weight | 160.24 g/mol |
| MDL Number | MFCD16045905 |
| PubChem CID | 17926402 |
| Standard InChI | InChI=1S/C7H12O2S/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9) |
| InChI Key | TXNUYSZERASPCT-UHFFFAOYSA-N |
| SMILES | C1CSCCC1CC(=O)O |
Structural Characteristics
The structure of 2-(Thian-4-yl)acetic acid is characterized by a six-membered thiopyran ring (thian) with a sulfur atom incorporated into the ring structure. The acetic acid moiety (CH₂COOH) is attached to the 4-position of the thian ring. This configuration gives the molecule its distinctive reactivity profile and potential for various chemical transformations. The compound differs from related sulfur-containing heterocycles such as thiazole and thiophene, which feature five-membered rings rather than six-membered rings.
Synthesis and Production Methods
Common Synthetic Routes
Chemical Reactivity and Applications
Typical Reactions
As a carboxylic acid with a sulfur-containing heterocycle, 2-(Thian-4-yl)acetic acid can participate in various chemical reactions typical of both functional groups. The carboxylic acid moiety can undergo standard reactions including:
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Esterification reactions
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Amide formation
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Reduction to alcohols
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Decarboxylation under specific conditions
The sulfur atom in the thiopyran ring provides additional reactivity, potentially forming bonds with metal ions and participating in coordination chemistry, which may contribute to its biological activities.
| Classification Type | Codes and Descriptions |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302-H312-H315-H319-H332-H335 |
| Precautionary Statements | P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501 |
The hazard statements indicate that the compound may be harmful if swallowed (H302) or in contact with skin (H312), may cause skin irritation (H315), serious eye irritation (H319), may be harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Comparison with Related Compounds
2-(Thian-4-ylidene)acetic acid
A structurally related compound, 2-(Thian-4-ylidene)acetic acid (CAS No.: 1098433-02-3), differs from 2-(Thian-4-yl)acetic acid by containing a double bond between the thian ring and the acetic acid moiety, as indicated by the "ylidene" nomenclature. This structural difference results in a molecular formula of C₇H₁₀O₂S and a slightly lower molecular weight of 158.22 g/mol compared to 2-(Thian-4-yl)acetic acid.
Research Limitations and Future Directions
Current Research Limitations
Based on the available search results, there appears to be limited published research specifically focused on 2-(Thian-4-yl)acetic acid. Most information comes from chemical suppliers rather than peer-reviewed research articles. This suggests potential opportunities for further investigation into the compound's properties and applications.
Future Research Opportunities
Several promising research directions for 2-(Thian-4-yl)acetic acid may include:
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Detailed investigation of its potential biological activities, particularly antimicrobial and anticancer properties suggested for similar sulfur-containing compounds
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Exploration of its use as a building block in the synthesis of more complex bioactive molecules
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Structure-activity relationship studies to understand how modifications to the basic structure affect biological activity
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Investigation of potential applications in materials science or coordination chemistry leveraging the sulfur atom's properties
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